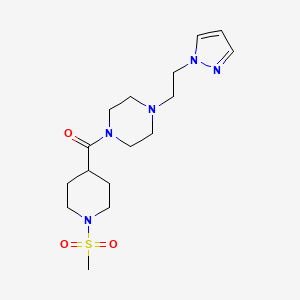
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound named "(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" is a synthetic organic molecule composed of several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone involves multiple steps:
Formation of Pyrazole Derivative: : The process typically begins with the synthesis of the pyrazole ring through the reaction of hydrazine and a 1,3-diketone.
Alkylation of Piperazine: : Next, the pyrazole ring is attached to a piperazine derivative via alkylation, forming a (1H-pyrazol-1-yl)ethyl-piperazine intermediate.
Incorporation of Piperidine and Sulfonyl Groups: : Finally, the piperazine derivative is reacted with a sulfonyl piperidine moiety under suitable reaction conditions to yield the target compound.
Industrial Production Methods: For industrial-scale production, the process is scaled up, optimizing the reaction conditions to improve yield and purity while minimizing costs and waste. This often involves the use of automated systems and catalysts to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole or piperazine moieties.
Reduction: : Reduction reactions may target the carbonyl group in the methanone linkage.
Substitution: : The compound can participate in substitution reactions, especially at the nitrogen atoms of the pyrazole and piperazine rings.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the pyrazole ring, while reduction could result in alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is utilized as a building block for more complex molecules, aiding in the synthesis of novel organic compounds. Biology : It serves as a probe for studying biochemical pathways and mechanisms, owing to its reactive functional groups. Medicine : Research into its potential therapeutic uses, such as enzyme inhibition or receptor modulation. Industry : Applications in material science, such as the development of polymers or coatings.
Wirkmechanismus
The mechanism by which (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone exerts its effects involves interacting with molecular targets through binding to specific enzymes or receptors. The pathways involved can include inhibition of certain enzymes or modulation of receptor activity, leading to changes in biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone: : Similar structure but with an imidazole ring instead of a pyrazole.
(4-(2-(1H-triazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone: : Features a triazole ring in place of the pyrazole.
Uniqueness: The pyrazole ring in (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone provides unique electronic and steric properties, which can influence its reactivity and interactions with biological targets, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S/c1-25(23,24)21-7-3-15(4-8-21)16(22)19-12-9-18(10-13-19)11-14-20-6-2-5-17-20/h2,5-6,15H,3-4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIKQYLSOWYYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
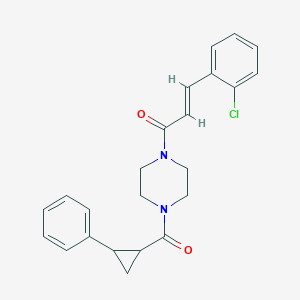
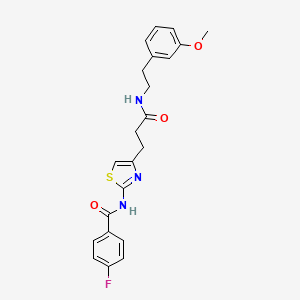
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2704726.png)
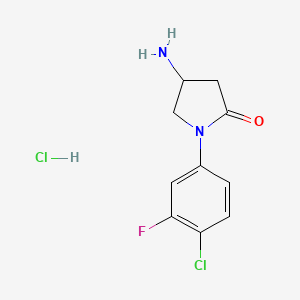
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2704729.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2704731.png)
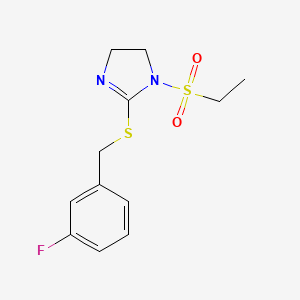
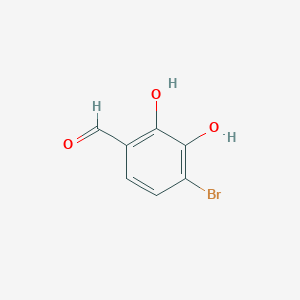

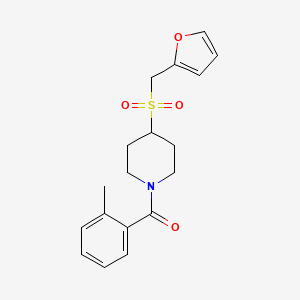
![5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2704741.png)
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2704743.png)
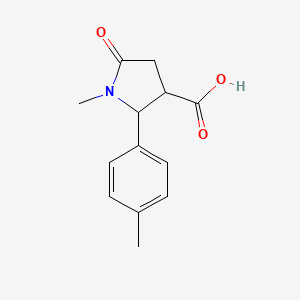
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2704747.png)
